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Ac-leu-nhme

Hydration dynamics Quasi-elastic neutron scattering Anomalous diffusion

MD developers validating water models (TIP3P, TIP4P, OPC) require spatially resolved hydration benchmarks that generic blocked amino acids cannot provide. Ac-Leu-NHMe (NALMA) addresses this gap with experimentally determined, concentration-dependent QENS translational diffusion coefficients (D_trans = 1.65, 1.26, 0.75 × 10⁻⁵ cm²/s at 0.5, 1.0, 2.0 M) and bimodal rotational timescales (~2 ps near the hydrophobic isobutyl side chain; ~4-5 ps near the polar backbone). The 43 gas-phase conformations characterized at the B3LYP/6-31G(d) level further enable rigorous force-field validation. Available at ≥98% purity with reliable global fulfillment.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 32483-15-1
Cat. No. B556392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-leu-nhme
CAS32483-15-1
SynonymsAc-leu-nhme; 32483-15-1; Acetyl-L-leucinemethylamide; N-Acetyl-L-Leu-NHMe; AC1OCUU8; SCHEMBL14198796; CTK8F7541; ZINC399562; 6096AH; AKOS006272049; KB-47131; (2S)-2-acetamido-N,4-dimethylpentanamide; FT-0693691
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC)NC(=O)C
InChIInChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1
InChIKeyGFQFFCFJVLJXRY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Leu-NHMe (CAS 32483-15-1): A Blocked Leucine Dipeptide Model for Hydration Dynamics, Conformational Analysis, and Protease Inhibitor Design


Ac-Leu-NHMe (N-Acetyl-L-leucine-N'-methylamide, also designated NALMA) is a terminally blocked amino acid derivative with molecular formula C₉H₁₈N₂O₂ and molecular weight 186.25 g/mol . The compound features an N-terminal acetyl cap and a C-terminal N-methylamide group, which together eliminate free charged termini while preserving the trans-amide backbone and the isobutyl side chain of leucine . This design renders Ac-Leu-NHMe a minimal, amphiphilic dipeptide surrogate extensively employed as a model solute in biophysical studies of peptide hydration, conformational dynamics, and solvation . Its well-defined hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors), moderate lipophilicity (LogP ≈ 1.07), and DMSO solubility make it a reproducible, purchasable standard for both computational validation and experimental spectroscopy .

Why Ac-Leu-NHMe Cannot Be Replaced by Ac-Gly-NHMe, Ac-Ala-NHMe, or Ac-Leu-NMe₂ for Quantitative Biophysical Studies


Although Ac-Leu-NHMe shares a common N-acetyl-N'-methylamide backbone with other blocked amino acid derivatives such as Ac-Gly-NHMe (NAGMA) and Ac-Ala-NHMe, its isobutyl side chain confers a unique amphiphilic character that is absent in the purely hydrophilic glycine analog . This chemical distinction translates into measurably divergent hydration dynamics: the hydrophobic leucine side chain induces spatial heterogeneity in the surrounding water network, producing anomalous translational diffusion signatures not observed near the hydrophilic NAGMA backbone . Furthermore, the N-methylamide terminus in Ac-Leu-NHMe retains a hydrogen-bond donor capacity that is lost in the dimethylamide variant Ac-Leu-NMe₂, making Ac-Leu-NHMe the superior choice when both intra- and intermolecular hydrogen bonding must be preserved in a model peptide . Simply substituting a generic 'blocked amino acid' without accounting for these physicochemical differences will compromise the quantitative reproducibility of hydration, folding, or inhibitor-design experiments .

Quantitative Differentiation Evidence for Ac-Leu-NHMe (NALMA) Versus Closest Analogs


Translational Hydration Water Diffusion: NALMA Induces Stronger Anomalous Diffusion than NAGMA at Equivalent Concentrations

Quasi-elastic neutron scattering (QENS) measurements on aqueous solutions of NALMA (Ac-Leu-NHMe) and NAGMA (Ac-Gly-NHMe) reveal that NALMA induces more pronounced anomalous translational diffusion of hydration water. At the highest concentration studied, stretched exponential fits to the intermediate scattering functions yield a smaller stretched exponent β and a longer structural relaxation time τ for NALMA compared to NAGMA . Quantitatively, the translational diffusion coefficient (D_trans) of hydration water at 2.0 M NALMA is 0.75 × 10⁻⁵ cm²/s, versus 1.10 × 10⁻⁵ cm²/s for 1.0 M NAGMA (both below the bulk water value of ~2.3 × 10⁻⁵ cm²/s), with NALMA achieving this degree of water retardation at half the concentration required for NAGMA . This demonstrates that the hydrophobic leucine side chain amplifies water-network frustration beyond what the hydrophilic glycine backbone alone produces.

Hydration dynamics Quasi-elastic neutron scattering Anomalous diffusion Model peptide

Solute Rotational Dynamics: NALMA Rotates at Higher Timescales than NAGMA, Probed by Extended Depolarized Light Scattering

Extended frequency-range depolarized light scattering (EDLS) experiments comparing aqueous NALMA and NAGMA solutions demonstrate that the rotational relaxation of NALMA occurs at higher timescales than that of NAGMA, despite both solutes sharing the same polar peptide backbone . Both solutes slow the translational mobility of surrounding water molecules by a factor of 6–8 relative to bulk water and produce far-reaching spatial perturbations extending beyond two hydration layers. However, the heavier, more hydrophobic NALMA exhibits slower rotational motion, consistent with its larger molecular volume (186.25 vs. ~138 g/mol for deuterated NAGMA) and the additional drag imposed by the isobutyl side chain . Importantly, for both systems, solute rotational dynamics are uncoupled from the faster structural dynamics of hydration water, confirming that the solute rotation can be treated as an independent observable probe of local viscosity .

Rotational dynamics Depolarized light scattering Hydration shell Peptide model

Chymotrypsin Inhibitor Potency: –CH₂CH₂CONH–Leu–NHMe Extension Improves Ki 108-Fold over Parent Fluoromethyl Ketone

In a systematic study of extended-binding chymotrypsin inhibitors, the parent fluoromethyl ketone Ac–Leu–ambo–Phe–CF₂H (compound 1) exhibited a Ki of 25 µM . Sequential replacement of the –CF₂H hydrogen with an extended leaving group yielded compound 5, Ac–Leu–ambo–Phe–CF₂–CH₂CH₂CONH–Leu–NHMe, with a Ki of 0.23 µM—a 108-fold improvement in binding affinity . The –Leu–NHMe terminus in compound 5 engages the chymotrypsin S₁'–S₃' leaving-group subsites, a binding interaction that is absent in the parent compound and in the simpler –CH₂CH₂CONHCH₃ derivative (compound 4, Ki = 7.8 µM) . This demonstrates that the –Leu–NHMe moiety, when properly positioned, can contribute substantially to protease binding energy, making Ac–Leu–NHMe a validated building block for designing extended serine protease inhibitors.

Serine protease inhibition Chymotrypsin Structure-activity relationship Fluoromethyl ketone

Conformational Diversity: Ac-Leu-NHMe Accesses 43 Distinct Conformations in the Gas Phase, a Benchmark for Force-Field Validation

A comprehensive DFT study at the B3LYP/6-31G(d) level of theory identified 43 distinct conformations of Ac–Leu–NHMe in the gas phase, with additional solvent-dependent populations characterized in water, chloroform, and DMSO using the PCM solvation model . The conformational hyperspace is dominated by backbone φ/ψ angles sampling the α-helical, β-sheet, and polyproline II regions of Ramachandran space, with the isobutyl side chain adopting multiple χ₁ rotameric states (gauche⁺, gauche⁻, trans) that modulate the relative energies of the backbone conformers . By contrast, the achiral Ac–Gly–NHMe is reported to exhibit far fewer stable conformers, typically 2–3 hydrogen-bonded structures under matrix-isolation conditions . This high conformational multiplicity makes Ac–Leu–NHMe a stringent benchmark for computational peptide force fields and conformational sampling algorithms that must correctly reproduce the delicate balance between backbone and side-chain degrees of freedom.

Conformational analysis DFT calculations Ramachandran space Force-field validation

Hydration Water Rotational Times: Spatially Resolved Heterogeneity with ~2 ps (Fast, Hydrophobic Site) vs. ~4–5 ps (Slow, Hydrophilic Site) for NALMA

Analysis of the orientational autocorrelation function P₂(t) from QENS experiments on NALMA solutions reveals spatially resolved rotational heterogeneity in the hydration shell . Water molecules within 4.0 Å of the hydrophobic isobutyl side chain exhibit faster rotational timescales of approximately 2 ps, whereas those within 4.0 Å of the backbone carboxyl oxygens (hydrophilic site) display slower rotational timescales of approximately 4–5 ps . This intramolecular bi-modality in hydration water dynamics is a direct consequence of the amphiphilic character of Ac–Leu–NHMe and has not been reported for purely hydrophilic model peptides such as NAGMA. The rotational relaxation time of water in the NALMA hydration shell reaches 2.2 ps at 2.0 M concentration, approximately 2.2× the bulk water value (~1.0 ps), as quantified by the Sears hindered rotation model .

Water rotational dynamics Spatial heterogeneity Hydrophobic hydration QENS

Electronic Absorption Signatures: NALMA Displays a ~10 nm Redshift in the C5 Monomer Gas-Phase Absorption Maximum Compared to NAGMA

Time-dependent DFT calculations at the B3LYP/6-311++G(d,p) level comparing the vertical excitation wavelengths of NALMA and NAGMA in various environments reveal consistent spectral differences . In the gas phase, the C5 monomer conformer of NALMA exhibits a single dominant absorption band at 190.1 nm, whereas NAGMA shows a split absorption with maxima at 200.4 nm and 180.5 nm, translating to a ~10 nm redshift of the primary NALMA absorption relative to the NAGMA lower-energy band . In PCM (implicit water) solvation, the NALMA C5 conformer absorbs at 184.1 nm compared to 178.9 nm for NAGMA, a ~5 nm redshift . These shifts, though modest in absolute magnitude, are reproducible and arise from the electron-donating inductive effect of the leucine isobutyl group on the amide chromophore, providing a distinct spectroscopic handle for distinguishing the two model peptides in UV resonance Raman experiments .

UV resonance Raman Electronic spectroscopy TD-DFT Amide spectral fingerprint

High-Value Application Scenarios for Ac-Leu-NHMe Based on Quantified Differential Evidence


Benchmarking Computational Water Models Against Experimentally Resolved Hydrophobic Hydration Dynamics

Computational chemists and molecular dynamics software developers require experimental reference data to validate water models (e.g., TIP3P, TIP4P, OPC) and force fields for protein simulations. Ac-Leu-NHMe provides a uniquely stringent benchmark because QENS experiments have resolved the translational diffusion coefficient of hydration water at multiple concentrations (D_trans = 1.65, 1.26, and 0.75 × 10⁻⁵ cm²/s at 0.5, 1.0, and 2.0 M, respectively) , along with spatially resolved rotational timescales (~2 ps near the hydrophobic side chain, ~4–5 ps near the hydrophilic backbone) . A water model that fails to reproduce both the concentration-dependent D_trans values and the bimodal rotational dynamics near NALMA cannot be considered validated for hydrophobic hydration simulations. The commercial availability of Ac-Leu-NHMe at ≥97% purity from multiple vendors ensures experimental reproducibility across laboratories .

Design and SAR Optimization of Extended-Binding Serine Protease Inhibitors

Medicinal chemistry teams developing covalent or reversible serine protease inhibitors can use Ac-Leu-NHMe as a validated C-terminal capping fragment. The demonstrated 108-fold Ki improvement (from 25 µM to 0.23 µM) achieved by appending a –CH₂CH₂CONH–Leu–NHMe extension to a fluoromethyl ketone warhead establishes this moiety as a privileged prime-side binding element for chymotrypsin-like proteases. Furthermore, the head-to-head comparison showing that the –Leu–NHMe terminus (Ki = 0.23 µM) outperforms the simple methylamide terminus (Ki = 7.8 µM) by 34-fold provides a quantitative rationale for selecting Ac-Leu-NHMe over simpler amide building blocks when designing focused libraries targeting the S₁'–S₃' subsites.

Conformational Sampling Validation for Peptide Force-Field Development

Force-field developers and computational structural biologists can employ Ac-Leu-NHMe as a minimal test case for assessing whether a force field correctly samples the full conformational ensemble of a chiral peptide backbone with a β-branched side chain. The 43 distinct gas-phase conformations characterized at the B3LYP/6-31G(d) level , spanning α-helical, β-sheet, and polyproline II regions with all leucine χ₁ rotamers, constitute a high-dimensional reference dataset. A force field that samples fewer than 43 conformational basins or incorrectly ranks their relative energies fails this benchmark. The well-defined solvation-dependent conformational shifts reported for water, chloroform, and DMSO further enable validation of implicit solvent models.

UV Resonance Raman and Two-Dimensional IR Spectroscopic Studies of Solvation Dynamics

Spectroscopists using UV resonance Raman (UVRR) or 2D-IR to probe peptide solvation dynamics benefit from the well-characterized electronic absorption signature of Ac-Leu-NHMe. The quantifiable ~5–10 nm redshift of the NALMA amide absorption relative to NAGMA (e.g., gas-phase C5 conformer: 190.1 nm for NALMA vs. 200.4 nm for NAGMA) allows for selective excitation in mixed-solute experiments. Additionally, the EDLS-demonstrated rotational decoupling of NALMA from its hydration shell ensures that the solute rotational dynamics probed in the GHz regime reflect local viscosity without convolution from water dynamics, simplifying the interpretation of time-resolved anisotropy measurements.

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